molecular formula C10H16F9N2O2S.I<br>C10H16F9IN2O2S B13418156 Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide CAS No. 67939-95-1

Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide

Cat. No.: B13418156
CAS No.: 67939-95-1
M. Wt: 526.20 g/mol
InChI Key: MSVMTPPQSPGOSK-UHFFFAOYSA-M
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Description

Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide is a chemical compound with the molecular formula C10H16F9IN2O2S and a molar mass of 526.2013388 g/mol . This compound is known for its unique structure, which includes a nonafluorobutyl group, making it a fluorinated quaternary ammonium salt. It is used in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the addition of iodide to form the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium salts, while oxidation and reduction reactions can modify the nonafluorobutyl group .

Scientific Research Applications

Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide exerts its effects involves its interaction with cell membranes and proteins. The nonafluorobutyl group enhances its ability to penetrate lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules. This dual interaction can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide lies in its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The nonafluorobutyl group also imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with lipid membranes .

Properties

CAS No.

67939-95-1

Molecular Formula

C10H16F9N2O2S.I
C10H16F9IN2O2S

Molecular Weight

526.20 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;iodide

InChI

InChI=1S/C10H16F9N2O2S.HI/c1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;/h20H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

MSVMTPPQSPGOSK-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

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